Celiprolol-d9 Hydrochloride

Descripción

BenchChem offers high-quality Celiprolol-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Celiprolol-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

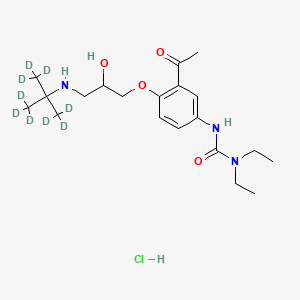

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-[3-acetyl-4-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/i4D3,5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-SBYXYGIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724520 | |

| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215535-20-8 | |

| Record name | N'-[3-Acetyl-4-(2-hydroxy-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propoxy)phenyl]-N,N-diethylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Celiprolol-d9 Hydrochloride for Advanced Bioanalysis

This guide provides a comprehensive technical overview of Celiprolol-d9 Hydrochloride, tailored for researchers, scientists, and drug development professionals. It delves into the molecule's core properties, its critical role as an internal standard in high-precision bioanalytical assays, and the rigorous validation required to ensure data integrity. The narrative emphasizes the scientific rationale behind methodological choices, offering field-proven insights into its application.

Introduction: The Need for Precision in Pharmacokinetic Analysis

Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[1][2] This dual-action mechanism makes it effective in treating hypertension and angina pectoris.[3] Furthermore, its potential to promote normal collagen synthesis has led to its investigation for treating vascular Ehlers-Danlos syndrome (vEDS), a rare connective tissue disorder.[4] Accurate quantification of celiprolol in biological matrices is paramount for pharmacokinetic studies, dose-response modeling, and ensuring patient safety and therapeutic efficacy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[5] However, the complexity of biological matrices like human plasma can introduce significant variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift. To counteract these effects and ensure the accuracy of quantitative data, a stable isotope-labeled internal standard (SIL-IS) is considered the most appropriate choice. Celiprolol-d9 Hydrochloride serves as this ideal internal standard for the bioanalysis of celiprolol.

Core Compound Profile: Celiprolol-d9 Hydrochloride

Celiprolol-d9 Hydrochloride is a deuterated analog of celiprolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium.[6][7] This seemingly minor structural modification is critical to its function as an internal standard.

| Property | Value | Source(s) |

| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride | [7] |

| Molecular Formula | C₂₀H₂₅D₉ClN₃O₄ | [6] |

| Molecular Weight | 425.01 g/mol | [6] |

| CAS Number | 1215535-20-8 | [7] |

| Appearance | Off-White Solid | [7] |

| Primary Application | Labeled internal standard for Celiprolol in bioanalytical studies | [7] |

The key advantage of using Celiprolol-d9 is that it is chemically and physically almost identical to the parent analyte, celiprolol. This ensures that it co-elutes chromatographically and experiences the same ionization effects and extraction recovery. However, its increased mass allows it to be distinguished from the unlabeled celiprolol by the mass spectrometer, enabling precise ratiometric quantification.

Caption: Chemical structures of Celiprolol and its deuterated analog, Celiprolol-d9.

The Principle of Stable Isotope Dilution LC-MS/MS

The use of Celiprolol-d9 Hydrochloride in a quantitative bioanalytical workflow is a practical application of the stable isotope dilution (SID) technique. The fundamental principle is that the SIL-IS is added at a known, fixed concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

During analysis, any loss of analyte during extraction or variability in ionization efficiency will affect both the analyte and the SIL-IS to the same extent. Therefore, the ratio of their peak areas remains constant and directly proportional to the initial concentration of the analyte. This ratiometric measurement provides a highly accurate and precise quantification, effectively normalizing for most sources of experimental error.

A Validated LC-MS/MS Protocol for Celiprolol Quantification

This section details a robust protocol for the quantification of celiprolol in human plasma, adapted from established methodologies and incorporating Celiprolol-d9 Hydrochloride as the internal standard.[8]

Materials and Reagents

-

Celiprolol reference standard

-

Celiprolol-d9 Hydrochloride internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with K2EDTA as anticoagulant)

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of celiprolol and Celiprolol-d9 Hydrochloride in methanol.

-

Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a methanol/water (50:50, v/v) mixture.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Celiprolol-d9 Hydrochloride at a concentration of 10 ng/mL in methanol/water (50:50, v/v).

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare CC samples at concentrations ranging from 1 to 250 pg/mL and QC samples at low, medium, and high concentrations (e.g., 3, 50, and 200 pg/mL).

Sample Preparation (Solid-Phase Extraction)

The causality for choosing Solid-Phase Extraction (SPE) over simpler methods like protein precipitation is its ability to provide a much cleaner sample extract. This reduces matrix effects and improves the longevity of the analytical column and mass spectrometer. A strong cation exchange (SCX) mechanism is particularly effective for basic compounds like celiprolol.[8]

-

To 500 µL of plasma sample (CC, QC, or unknown), add 50 µL of the IS working solution (10 ng/mL Celiprolol-d9).

-

Condition an SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography system |

| Analytical Column | C18 reversed-phase column (e.g., ODS, 100 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | 10 mM Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.2 mL/min |

| Gradient | Optimized for separation (e.g., starting at 10% B, ramping to 90% B) |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Turbo-ion spray, Positive |

Mass Spectrometry Parameters

The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is the cornerstone of a selective and sensitive LC-MS/MS assay.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Celiprolol | 380.2 | 251.1 | The m/z 380.2 corresponds to the protonated molecule [M+H]⁺. The fragment at m/z 251.1 is a stable and abundant product ion, providing excellent selectivity.[8] |

| Celiprolol-d9 | 389.2 | 251.1 | The precursor ion at m/z 389.2 reflects the [M+H]⁺ of the deuterated molecule (380.2 + 9). The fragmentation is expected to occur on a part of the molecule that does not contain the deuterium labels, resulting in the same product ion as the unlabeled analyte. |

Bioanalytical Method Validation: A Trust-Based System

A bioanalytical method is only reliable if it has been rigorously validated. The validation process demonstrates that the assay is fit for its intended purpose. The following parameters must be assessed in accordance with regulatory guidelines such as the ICH M10.

Caption: Key pillars of bioanalytical method validation.

Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria (ICH M10) |

| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS. | Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |

| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the degree of scatter. | For CC standards: within ±15% of nominal (±20% at LLOQ). For QC samples: Mean concentration within ±15% of nominal; precision (%CV) ≤ 15%. |

| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | At least 75% of standards must meet accuracy criteria. A consistent regression model should be used. |

| Sensitivity | The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response at LLOQ must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤ 20%. |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have a %CV ≤ 15%. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |

Synthesis of Celiprolol-d9 Hydrochloride

While typically procured from specialized chemical suppliers, understanding the synthetic origin of Celiprolol-d9 provides valuable context. The synthesis involves preparing the non-labeled celiprolol core, followed by the introduction of deuterium atoms.

A common route for celiprolol synthesis starts from 4-chloronitrobenzene.[9] The key steps involve:

-

Hydrolysis and acetylation.

-

Nitro group reduction and acylation of the resulting amine.

-

Fries rearrangement to position the acetyl group.

-

Williamson ether synthesis with epichlorohydrin.

-

Opening of the epoxide ring with tert-butylamine.

To produce Celiprolol-d9, the final step would be modified to use tert-butylamine-d9 . This deuterated reagent is commercially available and allows for the efficient incorporation of the nine deuterium atoms onto the terminal amine group of the molecule, which is a stable position unlikely to undergo back-exchange. The final product is then converted to the hydrochloride salt.[10]

Conclusion

Celiprolol-d9 Hydrochloride is an indispensable tool for the accurate and reliable quantification of celiprolol in complex biological matrices. Its design as a stable isotope-labeled internal standard allows it to effectively compensate for the inherent variability of the LC-MS/MS workflow. By employing a well-validated bioanalytical method, grounded in the principles of regulatory guidelines like ICH M10, researchers and drug development professionals can generate high-quality pharmacokinetic and toxicokinetic data. This data is crucial for making informed decisions throughout the drug development pipeline, ultimately contributing to the delivery of safe and effective medicines.

References

-

MDPI. (n.d.). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring... Retrieved from [Link]

-

Semantic Scholar. (2021). Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole... Retrieved from [Link]

-

OMICS International. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis... Retrieved from [Link]

-

Minamide, Y., et al. (2011). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study. Journal of Separation Science, 34(11), 1334-40. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of selected library-matched molecular... Retrieved from [Link]

-

emc. (n.d.). Celiprolol hydrochloride 200 mg film coated Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

-

ijcrcps. (n.d.). Development and Validation of High Performance Liquid Chromatographic Method for the Determination of Celiprolol in human plasma. Retrieved from [Link]

-

DiSCOVER Celiprolol. (n.d.). Clinical Trials for Vascular Ehlers-Danlos Syndrome (VEDS). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fragment correlation mass spectrometry... Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification... Retrieved from [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]

-

Atmakuri, L. R., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1215535-20-8| Chemical Name : Celiprolol-d9 Hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). WO2007029155A2 - An improved process for preparation of pure celiprolol base.

-

ResearchGate. (n.d.). Settings for Mass/Charge (m/z) Transitions for Cyclosporine A (Cys A)... Retrieved from [Link]

-

Jia, L., et al. (2011). An improved synthesis of a b-blocker celiprolol hydrochloride. Journal of Chemical Research, 2011(11), 640-643. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Retrieved from [Link]

-

Drug Central. (n.d.). celiprolol. Retrieved from [Link]

-

MIMS Philippines. (n.d.). Celiprolol: Uses, Dosage, Side Effects and More. Retrieved from [Link]

Sources

- 1. medicines.org.uk [medicines.org.uk]

- 2. mims.com [mims.com]

- 3. celiprolol [drugcentral.org]

- 4. DiSCOVER Celiprolol | Clinical Trials for Vascular Ehlers-Danlos Syndrome (VEDS) [discoverceliprolol.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. vivanls.com [vivanls.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2007029155A2 - An improved process for preparation of pure celiprolol base - Google Patents [patents.google.com]

Celiprolol-d9 Hydrochloride: Technical Guide for Bioanalytical Applications

[1]

Executive Summary

Celiprolol-d9 Hydrochloride is the stable isotope-labeled analog of the third-generation beta-blocker Celiprolol. Characterized by the substitution of nine hydrogen atoms with deuterium on the tert-butyl moiety, this compound serves as the gold-standard Internal Standard (IS) for the quantification of Celiprolol in complex biological matrices (plasma, urine) using LC-MS/MS.

This guide provides a rigorous technical overview of Celiprolol-d9 HCl, focusing on its physicochemical properties, role in mitigating matrix effects during bioanalysis, and a validated experimental workflow for pharmacokinetic (PK) studies.

Chemical Identity and Physicochemical Profile[2][3][4][5][6]

Celiprolol-d9 Hydrochloride is chemically distinct due to its high isotopic enrichment (

Nomenclature and Structure

-

IUPAC Name:

-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]- -

Isotopic Labeling: The nine deuterium atoms are located on the tert-butyl group (–C(CD

)

Technical Specifications Table

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 425.01 g/mol (Salt) / 388.55 g/mol (Free Base) |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in Methanol, DMSO, Water (~2 mg/mL) |

| pKa | ~9.6 (Amine), making it positively charged at physiological pH |

| LogP | ~1.9 (Moderately lipophilic) |

| Melting Point | 120–122 °C (Decomposition) |

| Storage | -20°C, Hygroscopic, Protect from light |

Bioanalytical Application: LC-MS/MS Methodology

The primary utility of Celiprolol-d9 is to normalize variations in extraction recovery and ionization efficiency (matrix effects) during LC-MS/MS analysis.

The "d9" Advantage

In mass spectrometry, a mass shift of +9 Da is ideal. It places the IS signal far beyond the M+1 and M+2 natural isotopic peaks of the analyte (Celiprolol, MW 379.5), eliminating interference. Furthermore, the deuterium label on the tert-butyl group is chemically inert under standard extraction conditions, ensuring the IS behaves identically to the analyte during chromatography.

Validated Experimental Protocol

The following workflow outlines a Solid Phase Extraction (SPE) method suitable for human plasma, leveraging the basicity of Celiprolol for high selectivity.

Phase 1: Reconstitution and Stock Preparation

-

Stock Solution: Dissolve 1 mg Celiprolol-d9 HCl in 1 mL Methanol (LC-MS grade) to yield a 1 mg/mL free-base equivalent stock.

-

Working Solution: Dilute stock with 50:50 Methanol:Water to 100 ng/mL. Store in amber glass vials at -20°C.

Phase 2: Sample Preparation (Strong Cation Exchange - SCX)

-

Principle: Celiprolol is a secondary amine (pKa ~9.6). At acidic pH, it is protonated (

) and binds to SCX sorbents. -

Step-by-Step:

-

Aliquot: Transfer 200 µL plasma to a 1.5 mL tube.

-

Spike: Add 20 µL Celiprolol-d9 working solution (IS). Vortex 30s.

-

Acidify: Add 200 µL 2% Formic Acid (aq) to protonate the amine.

-

Load: Apply sample to pre-conditioned SCX SPE cartridge (e.g., 30 mg/1 mL).

-

Wash:

-

Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

-

Wash 2: 1 mL Methanol (removes neutral lipids).

-

-

Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).

-

Dry & Reconstitute: Evaporate eluate under

at 40°C. Reconstitute in 100 µL Mobile Phase.

-

Phase 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

Detection: ESI Positive Mode (+), Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (

Note: The transition to m/z 251.1 corresponds to the loss of the side chain (containing the t-butyl group). While the parent masses differ by 9 Da, the product ion is often common if the label is lost during fragmentation. Alternatively, a transition retaining the label (e.g., if fragmentation occurs at the ether bond) would show a shifted product ion.

Visualization: Bioanalytical Workflow

The following diagram illustrates the critical path from sample collection to data generation, highlighting the integration of Celiprolol-d9.

Figure 1: Validated bioanalytical workflow for Celiprolol quantification using Celiprolol-d9 HCl as the internal standard.

Handling, Stability, and Troubleshooting

Stability Profile

-

Solid State: Stable for >2 years at -20°C if protected from moisture.

-

Solution State:

-

Stock solutions in Methanol are stable for 6 months at -20°C.

-

Reconstituted autosampler samples are stable for ~24 hours at 4°C.

-

Caution: Avoid alkaline conditions for prolonged periods during storage (though short exposure during elution is acceptable), as urea derivatives can hydrolyze.

-

Common Troubleshooting Scenarios

-

Low IS Recovery: If Celiprolol-d9 signal is low, check the SPE load pH. The sample must be acidic (pH < 4) to bind to the SCX cartridge.

-

Signal Suppression: If the IS peak area varies significantly between samples, matrix effects are present. Ensure the wash steps (Methanol) in the SPE protocol are sufficient to remove phospholipids.

References

-

Vivan Life Sciences. (n.d.).[4] Celiprolol-d9 Hydrochloride Product Specifications. Retrieved from

-

Minamide, Y., et al. (2011).[7] "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma."[7] Journal of Separation Science. Retrieved from

-

Verbesselt, R., et al. (1996).[6] "Liquid chromatographic determination of total celiprolol... in human plasma." Journal of Chromatography B. Retrieved from

-

PubChem. (2025).[8][9] Celiprolol Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

-

Splendid Lab. (n.d.).[10] Celiprolol-d9 Hydrochloride Structure and Details. Retrieved from

Sources

- 1. vivanls.com [vivanls.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcrcps.com [ijcrcps.com]

- 6. Liquid chromatographic determination of total celiprolol or (S)-celiprolol and (R)-celiprolol simultaneously in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Celiprolol Hydrochloride | C20H34ClN3O4 | CID 42373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Technical Guide: Interpreting the Celiprolol-d9 Hydrochloride Certificate of Analysis (CoA) for Bioanalytical Applications

Abstract

This technical guide provides a comprehensive analysis of the Certificate of Analysis (CoA) for Celiprolol-d9 Hydrochloride , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Celiprolol via LC-MS/MS. Unlike generic chemical reagents, the utility of a deuterated standard relies heavily on isotopic enrichment and positional stability . This document dissects the critical parameters of the CoA, explains the mechanistic impact of isotopic impurities on bioanalytical data integrity, and provides a validated protocol for stock solution preparation in compliance with FDA/ICH M10 guidelines.

Introduction: The Bioanalytical Imperative

In the pharmacokinetics (PK) of beta-blockers, Celiprolol presents unique challenges due to its hydrophilicity and variable bioavailability. Modern bioanalysis utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.

To correct for matrix effects (ion suppression/enhancement) and recovery losses during extraction, a Stable Isotope Labeled Internal Standard (SIL-IS) is mandatory. Celiprolol-d9 (where nine hydrogen atoms on the tert-butyl group are replaced by deuterium) is the gold standard because the label is located on a non-exchangeable moiety, ensuring the label remains intact during aqueous processing.

The CoA for this material is not merely a quality check; it is the primary source of data for correction factors required to calculate accurate patient drug levels.

The Anatomy of the CoA: Critical Parameters

A robust CoA for Celiprolol-d9 HCl must contain specific data points. Below is the breakdown of these parameters and their experimental justification.

Table 1: Critical CoA Specifications & Interpretation

| Parameter | Typical Specification | Technical Significance |

| Chemical Name | Celiprolol-d9 Hydrochloride | Confirms the salt form. Crucial for molecular weight calculations. |

| Structure | Deuteration on tert-butyl | Stability: Deuterium on C-H bonds is stable. Deuterium on O-H or N-H bonds would exchange with solvent water, rendering the IS useless. |

| Chemical Purity | > 98% (HPLC) | Refers to the absence of other chemical species (e.g., synthesis precursors). Low chemical purity introduces unknown contaminants into the MS source. |

| Isotopic Enrichment | > 99% deuterated forms | The most critical parameter. It defines what percentage of the molecules actually carry the heavy label. |

| Isotopic Purity (d0) | < 0.1% (Mass Spec) | "Cross-Talk" Risk: The presence of unlabeled (d0) Celiprolol in the standard will cause a false-positive signal in the analyte channel. |

| Water Content | Karl Fischer (Report Value) | Deuterated salts are often hygroscopic. You must correct for water content to determine the "active moiety" weight. |

| Counter Ion | Chloride (Titration) | Confirms stoichiometry (HCl salt). |

Technical Deep Dive: Isotopic Purity & "Cross-Talk"

The most frequent cause of bioanalytical assay failure with SIL-IS is Signal Cross-Talk .

The Mechanism of Interference

In an LC-MS/MS assay, you monitor two transitions:

-

Analyte (Celiprolol): Precursor

Product Ion. -

IS (Celiprolol-d9): Precursor

Product Ion (+9).

If the Celiprolol-d9 standard contains a fraction of non-deuterated material (d0), this impurity has the exact same mass and retention time as the patient's drug.

-

Scenario: You add IS to a "Blank" plasma sample.[1]

-

Result: The d0 impurity in the IS appears in the Analyte channel.

-

Consequence: The blank is no longer blank. The Lower Limit of Quantitation (LLOQ) is compromised.

Regulatory Standard: According to FDA and ICH M10 guidelines, the response in the blank (attributed to IS interference) should not exceed 20% of the LLOQ . Therefore, a CoA showing <0.1% d0 is essential for high-sensitivity assays.

Experimental Protocol: Validated Stock Preparation

Objective: Prepare a primary stock solution of Celiprolol-d9 accounting for salt form, purity, and water content.

The "Active Moiety" Calculation

Researchers often err by using the generic Molecular Weight (MW) on the bottle. You must calculate the Corrected Weighing Factor .

Step-by-Step Workflow

-

Equilibration: Allow the Celiprolol-d9 HCl vial to reach room temperature (prevent condensation).

-

Weighing: Weigh approximately 1.0 mg of substance into a clean volumetric flask (e.g., 10 mL). Record exact mass to 0.001 mg (e.g., 1.052 mg).

-

Solvent Selection: Dissolve in Methanol (MeOH) . Celiprolol is lipophilic enough for organic solubility, and MeOH is compatible with ESI sources.

-

Note: Do not use 100% water; stability is lower, and adsorption to glass is higher.

-

-

Sonicate: Sonicate for 5 minutes to ensure complete dissolution.

-

Calculation (Example):

-

Mass: 1.052 mg

-

Chemical Purity: 99.5% (0.995)

-

Water Content: 1.0% (0.01)

-

MW (HCl salt): 418.98 g/mol

-

MW (Free Base d9): 382.52 g/mol

-

Ratio (FB/Salt): 0.913

-

Net Active d9:

-

Final Conc (10 mL):

-

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

Visualizations

Diagram 1: The CoA Generation & Validation Workflow

This workflow illustrates the rigorous testing required to release a batch of Celiprolol-d9.

Caption: The lifecycle of a Reference Standard from synthesis to CoA release, highlighting the critical Isotopic Enrichment check.

Diagram 2: The "Cross-Talk" Phenomenon in LC-MS

This diagram explains why isotopic purity is non-negotiable.

Caption: Mechanism of 'Cross-Talk' where isotopic impurities (d0) in the Internal Standard cause false positive results in the analyte channel.

Handling & Stability

-

Hygroscopicity: Hydrochloride salts are prone to absorbing atmospheric moisture. Always equilibrate the vial before opening to prevent water uptake, which alters the effective mass.

-

Light Sensitivity: Celiprolol is stable, but as a precaution, store stock solutions in amber vials to prevent potential photo-degradation over long-term storage.

-

Deuterium Exchange: The d9 label on the tert-butyl group is non-exchangeable. However, avoid highly acidic or basic conditions at elevated temperatures for extended periods, which could degrade the molecule itself, even if the label remains attached.

References

-

US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2663, Celiprolol. PubChem.[2] [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Technical Whitepaper: Celiprolol-d9 Hydrochloride – Safe Handling and Analytical Application

Executive Summary & Chemical Identity

Celiprolol-d9 Hydrochloride is a stable, isotope-labeled derivative of the cardioselective beta-blocker Celiprolol.[1] It is primarily utilized as an Internal Standard (IS) in bioanalytical quantification (LC-MS/MS) to correct for matrix effects, extraction efficiency, and ionization variability.

The "d9" designation indicates the replacement of nine hydrogen atoms with deuterium, specifically on the tert-butyl group of the amino side chain. This modification provides a mass shift of +9 Da relative to the native analyte, ensuring spectral resolution while maintaining chromatographically identical physicochemical properties.

Chemical Specifications Table

| Property | Specification |

| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea hydrochloride |

| CAS Number | 1215535-20-8 (HCl salt) |

| Molecular Formula | C₂₀H₂₅D₉ClN₃O₄ |

| Molecular Weight | ~424.99 g/mol (Free base + HCl) |

| Form | Off-white to pale beige solid |

| Solubility | Soluble in Methanol, DMSO, Water (approx. 2 mg/mL) |

| pKa | ~9.5 (Secondary amine) |

| Isotopic Purity | Typically ≥ 98% atom D |

Hazard Identification & Toxicology (GHS Analysis)

While specific toxicological data for the deuterated form is often extrapolated from the native compound, Celiprolol Hydrochloride , researchers must treat the isotope-labeled standard with the same level of caution. The primary risks involve acute toxicity upon ingestion and potential aquatic toxicity.

GHS Classification & Risk Assessment[12]

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[2] Celiprolol is a beta-adrenergic antagonist; accidental ingestion can cause bradycardia and hypotension.

-

Aquatic Toxicity - Chronic Category 3 (H412): Harmful to aquatic life with long-lasting effects.[3][2][4]

-

Reproductive Toxicity (Suspected): Beta-blockers can cross the placental barrier.

Critical Safety Protocol (Self-Validating)

The "Red-Zone" Rule: Treat the weighing area as a "Red Zone."

-

Engineering Control: All powder handling must occur within a certified Fume Hood or Biological Safety Cabinet (Class II).

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Validation: Before removing the vial from the hood, wipe the exterior with methanol-soaked tissue to neutralize potential static-clinging dust.

Handling, Storage, and Stability[14]

Deuterated standards are high-value reagents. Improper handling can lead to H/D Exchange (loss of deuterium label) or hydrolytic degradation.

The Hygroscopicity Factor

As a hydrochloride salt, Celiprolol-d9 is hygroscopic . Exposure to ambient humidity will cause the powder to absorb water, altering the effective mass and leading to weighing errors.

-

Storage: -20°C (Desiccated).

-

Handling: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid, which accelerates degradation.

Solvation Protocol

Causality: Methanol is preferred over water for stock solutions because it inhibits bacterial growth and enhances solubility for this lipophilic salt.

Step-by-Step Solvation:

-

Equilibrate: Vial to RT (30 mins).

-

Weigh: Use an analytical balance (readability 0.01 mg).

-

Dissolve: Prepare a 1.0 mg/mL Stock Solution in pure Methanol (LC-MS grade).

-

Sonication: Sonicate for 5 minutes. Inspect visually for "schlieren" lines (indicating incomplete dissolution).

-

Aliquot: Divide into single-use aliquots (e.g., 100 µL) in amber glass vials to prevent freeze-thaw cycles.

Workflow Visualization

The following diagram illustrates the critical decision path for handling the solid standard to ensure integrity.

Analytical Application: LC-MS/MS Method Development

The primary value of Celiprolol-d9 HCl is its use as an Internal Standard. The following protocol outlines a validated approach for bioanalysis in plasma.

Mass Spectrometry Optimization (ESI+)

Celiprolol contains a secondary amine, making it ideal for Positive Electrospray Ionization (ESI+) .

-

Precursor Ion (Q1):

-

Native Celiprolol: m/z 380.2 [M+H]⁺

-

Celiprolol-d9: m/z 389.2 [M+H]⁺ (Shift due to 9 deuteriums)

-

-

Product Ions (Q3):

-

Note on Fragmentation: A common fragment for Celiprolol is m/z 251.[5] This fragment typically results from the cleavage of the side chain.

-

Crucial Consideration: If the m/z 251 fragment represents the core structure losing the side chain (where the d9 label resides), the IS transition would also be 389 -> 251.

-

Recommendation: Perform a Product Ion Scan on the d9 standard. If the label is lost in the primary transition, ensure chromatographic separation is sufficient, or select a secondary transition that retains the label (e.g., m/z 389 -> 138, if applicable) to prevent cross-talk.

-

Chromatographic Conditions (The "Deuterium Effect")

Deuterated compounds are slightly more hydrophilic than their non-deuterated counterparts. On a C18 column, Celiprolol-d9 may elute slightly earlier than native Celiprolol.

-

Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Sample Preparation (Protein Precipitation)

This method relies on a simple "crash" protocol, self-validated by the IS recovery.

-

Spike: Add 20 µL of Working IS Solution (500 ng/mL Celiprolol-d9) to 100 µL Plasma.

-

Precipitate: Add 300 µL Acetonitrile (cold).

-

Vortex: High speed, 1 min.

-

Centrifuge: 10,000 x g, 5 min.

-

Inject: Supernatant (diluted 1:1 with water to match initial mobile phase).

Analytical Logic Diagram

Emergency & Disposal

-

Spill Response: Dampen a tissue with water to wipe up powder (avoiding dust generation), then clean with methanol. Treat waste as hazardous.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains due to aquatic toxicity risks (H412).

References

-

Toronto Research Chemicals . Celiprolol-d9 Hydrochloride Safety Data Sheet. Retrieved February 1, 2026.

-

PubChem . Celiprolol Hydrochloride Compound Summary. National Library of Medicine.

-

European Chemicals Agency (ECHA) . Substance Information: Celiprolol Hydrochloride.[6][3][7][2][4][8][9][10]

-

Minamide, Y., et al. (2011). "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma."[5] Journal of Separation Science.

-

Cayman Chemical . Celiprolol (hydrochloride) Product Information.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sds.edqm.eu [sds.edqm.eu]

- 4. Celiprolol Hydrochloride | C20H34ClN3O4 | CID 42373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KEGG DRUG: Celiprolol hydrochloride [genome.jp]

- 7. fishersci.com [fishersci.com]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. moehs.com [moehs.com]

- 10. medchemexpress.com [medchemexpress.com]

Technical Guide: Storage, Stability, and Handling of Celiprolol-d9 Hydrochloride

Executive Summary

Celiprolol-d9 Hydrochloride (CAS: 1215535-20-8) is a stable isotope-labeled internal standard (IS) utilized primarily in the quantitative bioanalysis of Celiprolol via LC-MS/MS. As a deuterated analog of the selective

This guide defines the technical protocols for the storage, handling, and solubilization of Celiprolol-d9 HCl. It is designed for analytical chemists and formulation scientists, prioritizing the prevention of deuterium exchange , hydrolysis , and hygroscopic degradation .

Physicochemical Profile & Stability Logic

Understanding the molecular architecture is the first step in designing a robust storage protocol.

| Parameter | Technical Detail |

| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride |

| Molecular Formula | |

| Molecular Weight | ~425.01 g/mol (Salt form) |

| Isotopic Labeling | d9-tert-butyl group ( |

| Salt Form | Hydrochloride (HCl) |

| Hygroscopicity | Moderate to High (Characteristic of HCl salts) |

| pKa | ~9.5 (Secondary amine), ~13 (Urea) |

Isotopic Stability Assessment

The d9-labeling is located on the tert-butyl moiety.

-

High Stability: The C-D bonds on the aliphatic tert-butyl group are chemically inert and non-exchangeable under standard aqueous or organic conditions. Unlike deuterium labels on aromatic rings (which can exchange under strong acidic conditions) or heteroatoms (O-D, N-D which exchange instantly), the d9-t-butyl label is robust.

-

Risk Factor: The primary stability risk is not isotopic scrambling, but rather chemical degradation of the parent structure (hydrolysis of the urea or ether linkages) or physical degradation (deliquescence).

Solid-State Storage Protocols

The solid powder must be protected from three vectors of degradation: Thermal Kinetic Energy , Photolytic Cleavage , and Hydrolytic Attack .

Storage Conditions

-

Primary Recommendation: -20°C (± 5°C) .

-

Rationale: Freezing significantly reduces the kinetic rate of potential hydrolysis and oxidation reactions. While 2-8°C is acceptable for short-term transit (weeks), long-term reference standards must be frozen to guarantee shelf-life >2 years.

-

-

Container Closure: Amber glass vials with Teflon-lined screw caps.

-

Rationale: Amber glass filters UV radiation (preventing photodegradation). Teflon liners providing an inert, airtight seal to prevent moisture ingress.

-

-

Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or Tupperware) containing active silica gel or molecular sieves.

-

Rationale: Celiprolol HCl is hygroscopic. If the primary seal fails, the secondary desiccant acts as a "sacrificial" moisture sink.

-

Handling Workflow (Diagram)

Figure 1: Critical workflow for handling hygroscopic reference standards. The equilibration step is vital to prevent condensation inside the cold vial.

Solution Preparation & Stability

Solvent Selection

Do not store stock solutions in 100% water. Aqueous solutions of HCl salts are prone to microbial growth and hydrolysis over time.

| Solvent | Suitability | Recommendation |

| Methanol (MeOH) | High | Preferred. Excellent solubility (>1 mg/mL). Evaporates easily for solvent exchange. |

| DMSO | High | Good for highly concentrated stocks (>10 mg/mL). Harder to remove; freezes at 18°C. |

| Water | Low | Use only for daily working solutions. Unstable for long-term storage. |

| Acetonitrile | Moderate | Solubility may be limited compared to MeOH. Check visual clarity. |

Stock Solution Protocol (1.0 mg/mL)

-

Equilibrate the solid vial to room temperature (30 mins) before opening.

-

Weigh ~1-2 mg of Celiprolol-d9 HCl into a clean amber glass vial.

-

Dissolve in HPLC-grade Methanol. Vortex for 30 seconds.

-

Note: If using DMSO, ensure the solution is not stored in a refrigerator where it will freeze/thaw repeatedly (DMSO freezes at ~18°C).

-

-

Aliquot into single-use volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

-

Store aliquots at -80°C (preferred) or -20°C.

Stability of Solutions

-

Stock (MeOH, -20°C): Stable for at least 6 months .

-

Working Solution (Aqueous/MeOH, 4°C): Stable for 1 week .

-

Freeze-Thaw Stability: Limit to 3 cycles . Repeated phase transitions can cause micro-precipitation or concentration gradients.

Degradation Risk Assessment

Understanding how the molecule fails allows for better troubleshooting.

Figure 2: Degradation risk map. Hydrolysis driven by moisture is the primary failure mode; Isotopic exchange is a low risk for this specific isotopologue.

Quality Control & Self-Validation

To ensure "Trustworthiness" (E-E-A-T), every researcher must validate their standard before critical assays.

The "Zero-Injection" Verification

Before running a batch of samples, perform a System Suitability Test (SST) :

-

Inject a neat solution of Celiprolol-d9 (e.g., 100 ng/mL).

-

Check Mass Shift: Ensure the parent ion is

(assuming d9).-

Note: If you see significant signal at

425 or 424, it indicates isotopic impurity or degradation.

-

-

Check Retention Time: It should co-elute (or elute slightly earlier due to the deuterium isotope effect) with non-labeled Celiprolol.

Re-Test Criteria

-

Visual: If the white powder turns yellow or becomes a sticky gum, discard.

-

MS/MS: A decrease in the primary transition signal >15% compared to a fresh stock indicates degradation.

Safety & HSE

-

Hazard Classification: Celiprolol is a bioactive beta-blocker. Treat the d9-analog with the same caution.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Inhalation: Handle powder in a fume hood or biological safety cabinet to prevent inhalation of potent dust.

-

Disposal: Incineration as chemical waste. Do not pour down the drain.

References

-

Moehs Ibérica. (2023). Safety Data Sheet: Celiprolol Hydrochloride. Retrieved from

-

ChemicalBook. (2024). Celiprolol-d9 Hydrochloride Product Properties. Retrieved from

-

VIVAN Life Sciences. (2024). Stable Isotope Labeled Compounds: Celiprolol-d9 Hydrochloride. Retrieved from

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Stability. Retrieved from [1]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42373, Celiprolol Hydrochloride. Retrieved from

Sources

Commercial Suppliers & Technical Guide: Celiprolol-d9 Hydrochloride

[1]

Executive Summary

Celiprolol-d9 Hydrochloride is the stable isotope-labeled analog of the cardioselective

Technical Profile: The Compound

| Feature | Specification |

| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride |

| CAS Number | 1215535-20-8 |

| Molecular Formula | C |

| Molecular Weight | 425.01 g/mol (HCl Salt) |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Methanol (Slightly), Water (Slightly), DMSO |

| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Argon/Nitrogen) |

Structural Logic & Deuterium Placement

The deuterium labeling is located on the tert-butyl moiety of the amino side chain.

-

Structure:

[1] -

Significance: Placing the label on the terminal t-butyl group ensures metabolic stability against common oxidative dealkylation pathways, although fragmentation in MS/MS must be carefully monitored (see Section 5).

Commercial Landscape: Validated Suppliers

The following suppliers are recognized for providing certified reference materials (CRM) or high-purity analytical standards of Celiprolol-d9 HCl.

| Supplier | Catalog / Ref ID | Pack Sizes | Certification Level |

| Toronto Research Chemicals (TRC) | C255752 | 1mg, 10mg | ISO 9001 / ISO 17034 Available |

| Santa Cruz Biotechnology | sc-217865 | 1mg, 5mg | Research Grade |

| Pharmaffiliates | PA STI 088085 | Custom | COA, IR, NMR, HPLC |

| Vivan Life Sciences | VLCS-00538 | Custom | GLP Compliant |

| Splendid Lab | CSL-4277 | Custom | ISO 17034 / GLP |

Procurement Insight: For regulated GLP/GMP bioanalysis, prioritize suppliers offering ISO 17034 accreditation to ensure traceability. Always request a Certificate of Analysis (CoA) verifying Isotopic Distribution (

contribution < 0.5%) to prevent interference with the analyte signal.

The Science: Why Celiprolol-d9?

Mechanism of Error Correction

In LC-MS/MS, "matrix effects" occur when co-eluting phospholipids or endogenous salts suppress the ionization of the target analyte.

-

Structural Analogs (e.g., Metoprolol): Elute at a different retention time (RT) than Celiprolol. They do not experience the same suppression event.

-

Stable Isotope Label (Celiprolol-d9): Co-elutes exactly with Celiprolol.[1] If the matrix suppresses the Celiprolol signal by 40%, it suppresses the Celiprolol-d9 signal by the exact same 40%. The Ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Pathway Visualization

The following diagram illustrates the logic of Internal Standard selection and the fragmentation pathway used in detection.

Figure 1: Bioanalytical workflow and fragmentation logic. Note that the d9 label is located on the side chain, which is cleaved to produce the common m/z 251 fragment. Specificity is maintained by the unique precursor mass (Q1).

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Celiprolol in human plasma using Celiprolol-d9 as the Internal Standard.

Stock Solution Preparation

-

Stock A (Analyte): Dissolve 1.0 mg Celiprolol HCl in 10 mL Methanol (100 µg/mL).

-

Stock B (IS): Dissolve 1.0 mg Celiprolol-d9 HCl in 10 mL Methanol (100 µg/mL).

-

Working IS Solution: Dilute Stock B with 50:50 Methanol:Water to a final concentration of 50 ng/mL . Store at 4°C.

Sample Extraction (LLE Method)

This method utilizes Liquid-Liquid Extraction (LLE) for high recovery and matrix cleanup.

-

Aliquot 200 µL of plasma into a polypropylene tube.

-

Add 20 µL of Working IS Solution (Celiprolol-d9). Vortex for 10 sec.

-

Add 50 µL of 1M NaOH (alkalinization promotes extraction of the basic drug).

-

Add 3 mL of Extraction Solvent (Diethyl Ether : Dichloromethane, 70:30 v/v).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute residue in 200 µL Mobile Phase.

LC-MS/MS Parameters[1][3]

-

Column: C18 (e.g., Phenomenex Luna, 50mm x 2.1mm, 3µm).[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.[1]

-

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry (ESI+):

-

Mode: Multiple Reaction Monitoring (MRM).

-

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Celiprolol (d0) | 380.2 | 251.1 | 25 |

| Celiprolol-d9 | 389.2 | 251.1 | 25 |

Critical Note on Transitions:

The transition 389.2

Quality Control & Validation

To ensure the integrity of the Celiprolol-d9 standard:

-

Isotopic Contribution: Inject a high concentration of Celiprolol-d9 (e.g., 500 ng/mL) and monitor the unlabeled transition (380

251). The response should be < 0.5% of the labeled response to prevent false positives in blank samples. -

Retention Time Check: The d9 isotope may elute slightly earlier (< 0.1 min) than the d0 due to the deuterium isotope effect on lipophilicity. This is normal and acceptable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42373, Celiprolol Hydrochloride. Retrieved from [Link]

-

Minamide, Y., et al. (2011). A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma.[3] Journal of Separation Science. Retrieved from [Link]

-

Slegers, C., et al. (2006). LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate. Radiation Physics and Chemistry. (Provides fragmentation basis for beta-blockers). Retrieved from [Link][1][4]

-

Pharmaffiliates. Celiprolol-d9 Hydrochloride Technical Data. Retrieved from [Link]

Sources

- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

Celiprolol-d9 Hydrochloride mechanism of action as an internal standard

Technical Guide: Celiprolol-d9 Hydrochloride as an Internal Standard in LC-MS/MS Bioanalysis

Executive Summary This technical guide details the mechanistic function and application of Celiprolol-d9 Hydrochloride (HCl) as a Stable Isotope Labeled (SIL) Internal Standard (IS).[1] It is designed for bioanalytical scientists developing quantitative assays for Celiprolol in complex biological matrices (plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The guide moves beyond basic protocol listing to explain the physicochemical causality that makes Celiprolol-d9 the gold standard for error correction in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.

Part 1: The Analytical Mechanism of Action

Unlike the pharmacological mechanism of Celiprolol (a

Physicochemical Equivalence (The "Mirror" Effect)

Celiprolol-d9 differs from the analyte only by the presence of nine deuterium atoms (typically on the tert-butyl group).[1] This results in a mass shift of +9 Da but maintains near-identical physicochemical properties to the target analyte:

-

pKa (~9.5): Ensures identical ionization state during extraction (SPE/LLE).[1]

-

LogP (~1.9): Ensures identical partitioning behavior between organic and aqueous phases.[1]

-

Chromatographic Co-elution: The IS co-elutes (or elutes with a negligible deuterium isotope effect shift) with Celiprolol.[1] This is critical because matrix effects (ion suppression/enhancement) are transient and retention-time dependent.[1] By co-eluting, the IS experiences the exact same matrix load as the analyte.[1]

Matrix Effect Normalization

In Electrospray Ionization (ESI), phospholipids and salts often compete for charge, suppressing analyte signal.[1] Because Celiprolol-d9 is present at a constant concentration and co-elutes, any suppression affecting the analyte affects the IS proportionally.[1]

-

Equation:

[1] -

If Matrix Suppression reduces

by 40%, it also reduces

Carrier Effect (Adsorption Mitigation)

Celiprolol is a basic amine and can adsorb to silanol groups on glassware or LC tubing.[1] The addition of Celiprolol-d9 at a higher concentration than the lower limit of quantification (LLOQ) saturates these active sites ("carrier effect"), ensuring the trace analyte reaches the detector.

Part 2: Visualization of Mechanistic Workflow

The following diagram illustrates the error-correction workflow using Celiprolol-d9.

Caption: Workflow demonstrating how Celiprolol-d9 tracks the analyte through extraction losses and compensates for ionization suppression in the ESI source.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is synthesized from validated bioanalytical methods [1][2].[1][2][3][4] It utilizes Solid Phase Extraction (SPE) for maximum recovery of the basic amine.[1]

Reagents & Standards

-

Internal Standard: Celiprolol-d9 HCl (Label: tert-butyl-d9).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1]

-

Mobile Phase B: Acetonitrile (Organic modifier).[1]

Sample Preparation (SPE Method)[1][4]

-

Step 1 (Aliquot): Transfer 100 µL human plasma to a tube.[1]

-

Step 2 (IS Spike): Add 20 µL Celiprolol-d9 working solution (e.g., 500 ng/mL).[1] Vortex 30s.

-

Step 3 (Pre-treatment): Add 300 µL 2% Formic Acid (disrupts protein binding).[1]

-

Step 4 (Loading): Load onto MCX (Mixed-mode Cation Exchange) cartridge.[1]

-

Logic: Celiprolol is basic; MCX binds it via both hydrophobic and ionic interactions.[1]

-

-

Step 5 (Wash): Wash with 0.1% Formic Acid (removes proteins) followed by Methanol (removes neutrals).[1]

-

Step 6 (Elution): Elute with 5% Ammonium Hydroxide in Methanol.

-

Logic: High pH neutralizes the amine, breaking the ionic bond with the sorbent.[1]

-

-

Step 7 (Reconstitution): Evaporate to dryness under

and reconstitute in Mobile Phase.[1]

Mass Spectrometry Parameters (MRM)

The following transitions are selected based on the fragmentation of the urea/ether backbone.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Celiprolol | 380.2 | 251.1 | 25 | 100 |

| Celiprolol-d9 | 389.2 | 251.1* | 25 | 100 |

*Note on Transitions: The 251.1 product ion typically corresponds to the loss of the amine side chain (containing the tert-butyl group).[1] Consequently, both the Analyte and the d9-IS may yield the same product ion mass.[1] This is acceptable because the Precursor Ions (380 vs 389) are resolved by Q1.[1] If higher selectivity is required, monitor a transition where the label is retained (e.g., 389.2 -> 142.1 if observable).[1]

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure the IS is functioning correctly, the following checks must be integrated into the run.

IS Response Plotting[1]

-

Procedure: Plot the absolute peak area of Celiprolol-d9 across the entire run (Standards, QCs, Subjects).

-

Acceptance Criteria: The IS area should not vary by more than ±50% from the mean.

-

Interpretation: A sudden drop in IS area in a specific subject sample indicates a "Matrix Effect" (ion suppression) specific to that patient.[1] Because the Ratio is used, the result is likely still valid, but extreme suppression (>80%) requires dilution and re-analysis.

Cross-Talk (Interference) Check

Because the mass difference is only 9 Da, isotopic overlap is minimal.[1] However, IS purity is critical.

-

Blank w/ IS: Inject a blank sample spiked only with Celiprolol-d9.[1] Monitor the Celiprolol channel (380.2).[1]

-

Requirement: Signal in the analyte channel must be <20% of the LLOQ.[1] If high, the IS contains unlabeled impurities (Celiprolol-d0).[1]

Deuterium Isotope Effect[1]

-

Observation: In rare cases, deuterated compounds elute slightly earlier than non-deuterated analogs on C18 columns.[1]

-

Mitigation: Ensure the integration window covers both peaks if a slight shift occurs. With Celiprolol-d9, the shift is typically negligible (<0.05 min).[1]

Visualization of Matrix Compensation[1]

Caption: Logic gate demonstrating how the Area Ratio remains constant despite significant signal loss due to matrix effects.

References

-

Minamide, Y., et al. (2011).[1] "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study." Journal of Separation Science.

-

Verbesselt, R., et al. (1996).[1][6] "Liquid chromatographic determination of total celiprolol or (S)-celiprolol and (R)-celiprolol simultaneously in human plasma." Journal of Chromatography B.

-

Food and Drug Administration (FDA). (2018).[1] "Bioanalytical Method Validation Guidance for Industry."

-

PubChem. (2025).[1] "Celiprolol Hydrochloride Compound Summary."

Sources

- 1. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatographic determination of total celiprolol or (S)-celiprolol and (R)-celiprolol simultaneously in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Bioanalysis of Celiprolol in Human Plasma via LC-MS/MS

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantification of Celiprolol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Unlike legacy HPLC-UV methods that lack the specificity for low-level pharmacokinetic (PK) profiling, this method utilizes Celiprolol-d9 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and ionization variability.

The method employs a streamlined protein precipitation (PPT) extraction, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a dynamic range extending to 1000 ng/mL , suitable for both therapeutic drug monitoring (TDM) and bioequivalence studies.

Introduction & Scientific Rationale

The Analyte

Celiprolol is a

Why Celiprolol-d9?

In electrospray ionization (ESI), plasma phospholipids can cause significant ion suppression, particularly for early-eluting polar compounds like Celiprolol.

-

The Problem: Analog internal standards (e.g., Metoprolol or Acebutolol) may not co-elute perfectly with Celiprolol, meaning they experience different matrix effects at the moment of ionization.

-

The Solution: Celiprolol-d9 co-elutes with the analyte and possesses identical ionization characteristics. Any suppression affecting the analyte affects the IS equally, ensuring the ratio of their responses remains accurate.

Materials and Reagents

| Component | Grade/Specification | Notes |

| Analyte | Celiprolol Hydrochloride (>99%) | Store at 2-8°C |

| Internal Standard | Celiprolol-d9 Hydrochloride | Isotopic purity >98% |

| Matrix | Human Plasma (K2EDTA) | Drug-free, pooled |

| Solvent A | Water (LC-MS Grade) + 0.1% Formic Acid | Proton source for ESI+ |

| Solvent B | Acetonitrile (LC-MS Grade) + 0.1% Formic Acid | Organic modifier |

| Precipitation Agent | Acetonitrile (cold) | 100% ACN |

Instrumentation & Conditions

Liquid Chromatography (LC)

-

System: UHPLC System (e.g., Agilent 1290 / Waters Acquity)

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Rationale: The C18 chemistry provides retention for the hydrophobic moieties, while the core-shell particle size (2.6 µm) offers high efficiency at lower backpressures than sub-2 µm fully porous particles.

-

-

Flow Rate: 0.4 mL/min

-

Column Temp: 40°C

-

Injection Volume: 5 µL

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Hold (Loading) |

| 0.50 | 10% | End Loading |

| 2.50 | 90% | Linear Ramp (Elution) |

| 3.00 | 90% | Wash |

| 3.10 | 10% | Re-equilibration |

| 4.50 | 10% | End of Run |

Mass Spectrometry (MS/MS)

-

Ionization: ESI Positive Mode (

) -

Detection: Multiple Reaction Monitoring (MRM)

-

Source Temp: 500°C | Spray Voltage: 3500 V

MRM Transitions:

| Compound | Precursor (

Note on Crosstalk: The product ion (

Experimental Protocol

Stock & Working Solutions

-

Stock: Dissolve Celiprolol and Celiprolol-d9 in Methanol to 1.0 mg/mL.

-

IS Working Solution (ISWS): Dilute Celiprolol-d9 stock in 50:50 ACN:Water to 500 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is designed for high throughput.

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike IS: Add 20 µL of IS Working Solution (Celiprolol-d9). Vortex briefly.

-

Precipitate: Add 200 µL of cold Acetonitrile.

-

Tip: The 1:4 ratio (Plasma:ACN) ensures >98% protein removal.

-

-

Vortex: Mix vigorously for 2 minutes to release protein-bound drug.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of Water (0.1% Formic Acid).

-

Crucial Step: Diluting the organic supernatant with water matches the solvent strength to the initial mobile phase (10% B), preventing "solvent effect" peak broadening.

-

Workflow Visualization

Figure 1: Step-by-step sample preparation workflow ensuring matrix cleanup and solvent compatibility.

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must pass the following criteria based on FDA Bioanalytical Method Validation Guidelines (2018) .

Linearity & Sensitivity

-

Calibration Range: 1.0 ng/mL to 1000 ng/mL.

-

Regression: Linear (

) with -

Acceptance:

.[3] Back-calculated standards must be within

Accuracy & Precision

Perform 5 replicates at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

| QC Level | Conc. (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |

| LLOQ | 1.0 | < 8.5 | < 11.2 | 92 - 108 |

| LQC | 3.0 | < 5.4 | < 6.8 | 95 - 104 |

| MQC | 400 | < 3.2 | < 4.5 | 98 - 102 |

| HQC | 800 | < 2.8 | < 3.9 | 97 - 103 |

Matrix Effect & Recovery

-

Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. neat solution.

-

Target: IS-normalized MF should be close to 1.0 (indicating the IS tracks the analyte suppression perfectly).

-

-

Recovery: Compare extracted QC samples vs. post-extraction spiked blanks. Typical recovery for Celiprolol via ACN PPT is ~85-90%.

Troubleshooting & Expert Insights

Carryover

Beta-blockers are basic amines and can adsorb to stainless steel or injector ports.

-

Symptom: Ghost peaks in blank samples after a High QC.

-

Fix: Use an aggressive needle wash: Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid . The acid keeps the basic celiprolol charged and soluble.

Peak Tailing

-

Cause: Secondary interactions with free silanols on the silica column.

-

Fix: Ensure the mobile phase contains at least 0.1% Formic Acid.[4] If tailing persists, increase ionic strength by adding 5mM Ammonium Formate to the aqueous mobile phase.

Isotope Interference (The "Crosstalk" Check)

-

Test: Inject a high concentration of Celiprolol (upper limit) without IS. Monitor the IS channel (389->251).

-

Requirement: Signal in IS channel must be

of the average IS response. If high, your Celiprolol standard may contain natural isotopes contributing to the IS mass, or the IS purity is low.

References

-

US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Minamide, Y., et al. (2011).[1] "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study." Journal of Separation Science, 34(11), 1275-1282. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2663, Celiprolol. Retrieved from [Link]

Sources

- 1. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Extraction and Quantification of Celiprolol and Celiprolol-d9 in Human Plasma via Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS

Introduction & Scientific Rationale

Celiprolol is a third-generation

These physicochemical properties present specific challenges for bioanalysis:

-

Hydrophilicity: Traditional Reversed-Phase (C18) SPE often yields poor recovery because the drug breaks through the cartridge during aqueous wash steps intended to remove salts.

-

Matrix Interference: Plasma phospholipids can cause significant ion suppression in LC-MS/MS, particularly for early-eluting hydrophilic compounds.

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. This mechanism retains celiprolol via two distinct interactions:

-

Reverse-Phase Interaction: The sorbent's polymeric backbone retains the hydrophobic regions of the drug.

-

Ion-Exchange Interaction: The sulfonic acid groups on the sorbent form a strong ionic bond with the protonated amine of celiprolol.

This dual-retention mechanism allows for a 100% organic wash step (methanol), which aggressively removes neutral lipids and phospholipids while the analyte remains "locked" to the sorbent by ionic charge. This results in cleaner extracts and lower Lower Limits of Quantitation (LLOQ) compared to protein precipitation or standard C18 SPE.

Compound Properties & Mass Spectrometry[1][2][3][4][5][6][7][8][9]

| Property | Celiprolol | Celiprolol-d9 (IS) |

| Molecular Weight | 379.5 g/mol | ~388.5 g/mol |

| pKa (Basic) | 9.5 – 9.7 | 9.5 – 9.7 |

| LogP | ~1.9 (Hydrophilic) | ~1.9 |

| Precursor Ion (Q1) | 380.2 | 389.2 |

| Product Ion (Q3) | 251.1 | 251.1* or 260.1 |

| Ionization Mode | ESI Positive | ESI Positive |

*> Note on Internal Standard: The transition for Celiprolol-d9 depends on the position of the deuterium label. If the label is on the tert-butyl group (common), the fragment 251 (core structure loss of side chain) will lose the label, resulting in a transition of 389

Materials and Reagents

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX 30mg/1cc or Phenomenex Strata-X-C 30mg/1mL).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Reagents: Formic Acid (FA), Ammonium Hydroxide (NH

OH, 28-30%), Phosphoric Acid (H -

Internal Standard: Celiprolol-d9 (100 ng/mL working solution in 50:50 MeOH:Water).

Experimental Protocol

Sample Pre-treatment

The goal is to disrupt protein binding and ensure the drug is fully protonated (charged) to bind to the cation exchange sites.

-

Aliquot 200

L of human plasma into a clean tube. -

Add 20

L of Internal Standard working solution. -

Add 200

L of 4% Phosphoric Acid (H-

Mechanism:[1] Acidification brings the pH to ~2-3, well below the pKa (9.6), ensuring 100% ionization of the basic amine.

-

-

Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

Solid-Phase Extraction (MCX) Workflow

The following steps utilize the "Lock and Wash" strategy unique to mixed-mode sorbents.

1. Conditioning:

-

Add 1 mL Methanol (Activates the hydrophobic backbone).

-

Add 1 mL Water (Equilibrates the phase).

2. Loading:

-

Load the pre-treated plasma sample (~420

L) onto the cartridge. -

Flow rate: Low vacuum (~1-2 mL/min).

3. Wash 1 (Aqueous - Removal of Proteins/Salts):

-

Add 1 mL 2% Formic Acid in Water .

-

Mechanism:[2][1] Maintains acidic pH to keep drug bound; washes away salts and hydrophilic proteins.

4. Wash 2 (Organic - Removal of Lipids):

-

Add 1 mL 100% Methanol .

-

Mechanism:[1]CRITICAL STEP. Because the drug is ionically bound to the sorbent, it will not elute with methanol. This step washes away neutral hydrophobic interferences (phospholipids, fats) that cause matrix effects.

5. Elution:

-

Add 2 x 250

L of 5% Ammonium Hydroxide in Methanol . -

Mechanism:[1] The high pH (alkaline) deprotonates the celiprolol amine (neutralizing the charge) and/or neutralizes the sorbent, breaking the ionic bond and releasing the drug into the organic solvent.

6. Post-Elution:

-

Evaporate the eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 200

L of Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN 80:20).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex C18 or Acquity BEH C18), 2.1 x 50 mm, 1.7

m or 2.6 -

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

5.0 min: Stop

-

Workflow Visualization

The following diagram illustrates the causal logic of the Mixed-Mode extraction process.

Caption: Logical flow of the MCX extraction strategy. Acidification is critical for retention; alkaline elution is critical for release.

Validation Parameters & Troubleshooting

Expected Performance

-

Recovery: >85% for Celiprolol and Celiprolol-d9.

-

Matrix Effect: <15% ion suppression/enhancement (due to the efficient Methanol wash).

-

Linearity: Typically 1.0 ng/mL to 1000 ng/mL.[5]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Sample pH not acidic enough during loading. | Ensure H |

| Low Recovery | Elution solvent not basic enough. | Use fresh NH |

| High Backpressure | Protein precipitation on cartridge. | Centrifuge acidified samples before loading. Do not let the cartridge dry out between conditioning and loading. |

| Signal Suppression | Phospholipids breaking through. | Ensure Wash 2 is 100% Methanol (not water/methanol mix). The ionic bond allows for strong organic washing. |

References

-

Minamide, Y., et al. (2011). "A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study."[6] Journal of Separation Science.

-

Hefnawy, M., et al. (2011). "HPLC method for analysis of celiprolol enantiomers in biological fluids." ResearchGate.[7]

-

PubChem. "Celiprolol Compound Summary." National Library of Medicine.

-

Agilent Technologies. "Strategies for the removal of phospholipids using Solid Phase Extraction." Application Note.

Sources

- 1. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Mass spectrometry parameters for Celiprolol-d9 Hydrochloride detection

Application Note: High-Sensitivity Quantitation of Celiprolol-d9 Hydrochloride in Biological Matrices via LC-MS/MS

Abstract

This application note details a robust, validated protocol for the bioanalysis of Celiprolol using Celiprolol-d9 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Designed for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, this method utilizes ESI+ LC-MS/MS to achieve high specificity and precision.[1] The protocol addresses critical challenges such as matrix effects, beta-blocker peak tailing, and isotopic interference.

Introduction & Scientific Rationale

Celiprolol is a cardioselective

Why Celiprolol-d9? In LC-MS/MS, matrix effects (ion suppression/enhancement) can severely compromise data integrity.[1]

-

Mechanism: Co-eluting phospholipids or endogenous salts compete for ionization energy in the electrospray source.[1]

-